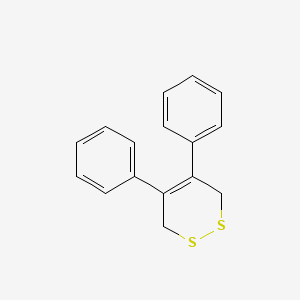

4,5-Diphenyl-3,6-dihydro-1,2-dithiine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

34804-73-4 |

|---|---|

Molecular Formula |

C16H14S2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

4,5-diphenyl-3,6-dihydrodithiine |

InChI |

InChI=1S/C16H14S2/c1-3-7-13(8-4-1)15-11-17-18-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

RAUGNICTEPIJKK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(CSS1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Diphenyl 3,6 Dihydro 1,2 Dithiine and Analogues

Direct Ring Closure and Cyclization Strategies

Direct formation of the 3,6-dihydro-1,2-dithiin ring system is a common approach, typically involving the reaction of a four-carbon backbone with a sulfur-donating reagent.

Synthesis from 2,3-Disubstituted Butadienes and Disulfur (B1233692) Monoxide

One direct method involves the reaction of a substituted butadiene with disulfur monoxide (S₂O). In a key example, 2,3-diphenylbutadiene is treated with disulfur monoxide to yield 4,5-diphenyl-3,6-dihydro-1,2-dithiine. The disulfur monoxide for this reaction can be generated via the pyrolysis of thiirane (B1199164) oxide. This cycloaddition reaction directly installs the disulfide linkage across the 1,4-positions of the diene system to form the six-membered ring.

Routes via Halogenated Butene Precursors and Polysulfide Salts

An alternative route to this compound utilizes a double substitution reaction on a halogenated precursor. The reaction of cis- or trans-1,4-dibromo-2,3-diphenyl-2-butene with a sodium polysulfide salt in a solvent like dimethylformamide provides the target dithiin. This method, however, can lead to a mixture of products. Alongside the desired this compound, side-products such as 3,4-diphenylthiophene (B3048440) and the cyclic tetrasulfide 6,7-diphenyl-5,8-dihydro-1,2,3,4-tetrathiocin have been observed.

Table 1: Product Distribution from the Reaction of 1,4-dibromo-2,3-diphenyl-2-butene (B8341551) with Sodium Polysulfide

| Product Name | Structure Type |

| 4,5-Diphenyl-3,6-dihydro-1,2-dithiin | Dithiin (Desired) |

| 3,4-Diphenylthiophene | Thiophene (B33073) (Byproduct) |

| 6,7-Diphenyl-5,8-dihydro-1,2,3,4-tetrathiocin | Tetrasulfide (Byproduct) |

Formation from Titanacyclopentadienes with Sulfur Chlorides (e.g., S₂Cl₂)

Organometallic precursors, specifically titanacyclopentadienes, serve as effective scaffolds for the synthesis of 1,2-dithiins. These five-membered metallacycles react with sulfur chlorides, such as disulfur dichloride (S₂Cl₂) or sulfur dichloride (SCl₂), to yield the corresponding six-membered dithiin heterocycles. The reaction proceeds by the transfer of sulfur atoms from the sulfur chloride reagent to the titanacycle, leading to the extrusion of the titanocene (B72419) fragment (Cp₂Ti) and the formation of the disulfide bond. This method is versatile, allowing for the synthesis of various substituted dithiins, including tetraphenyl derivatives, which are close analogs of the diphenyl target compound.

Novel Approaches utilizing Beta-Elimination and Subsequent Oxidation

A versatile and scalable process for synthesizing 1,2-dithiins has been developed based on a β-elimination and oxidation strategy. This approach relies on the use of a thiophile, such as β-mercaptopropionitrile, to construct the necessary carbon-sulfur framework, which then undergoes a β-elimination reaction. The subsequent oxidation of the resulting intermediate generates the stable 1,2-dithiin (B8634647) ring. This methodology is noted for its adaptability to large-scale synthesis. The general principle of β-elimination involves the removal of a leaving group and a hydrogen atom from adjacent carbons to form a double bond, a fundamental reaction in organic synthesis.

Precursor-Mediated and Scaffold-Based Synthesis

These methods involve the transformation of an existing ring system into the desired 3,6-dihydro-1,2-dithiin structure.

Catalytic Transformations of Vinylthiiranes

A catalytic route starting from vinylthiiranes (also known as vinyl epithioalkanes) provides an efficient synthesis for 3,6-dihydro-1,2-dithiins. This transformation is effectively catalyzed by tungsten pentacarbonyl monoacetonitrile [W(CO)₅(NCMe)]. The reaction involves the dimerization of two molecules of the vinylthiirane precursor. One molecule is desulfurized to form a corresponding butadiene, while the sulfur atom is transferred to the second vinylthiirane molecule, which then cyclizes to form the 3,6-dihydro-1,2-dithiin. The process is quite efficient, with reported turnover rates of 15 turnovers per hour at 25 °C. Mechanistic studies indicate the involvement of a tungsten-dithiin complex as an intermediate in the catalytic cycle.

Table 2: Summary of Synthetic Methodologies

| Section | Method Category | Starting Materials | Key Reagents/Catalysts |

| 2.1.1 | Direct Cyclization | 2,3-Diphenylbutadiene | Disulfur monoxide (S₂O) |

| 2.1.2 | Direct Cyclization | 1,4-Dibromo-2,3-diphenyl-2-butene | Sodium polysulfide |

| 2.1.3 | Direct Cyclization (Organometallic) | Titanacyclopentadienes | Disulfur dichloride (S₂Cl₂), Sulfur dichloride (SCl₂) |

| 2.1.4 | Direct Cyclization (Elimination/Oxidation) | Various precursors amenable to elimination | β-mercaptopropionitrile, Oxidizing agent |

| 2.2.1 | Precursor-Mediated | Vinylthiiranes | W(CO)₅(NCMe) (Tungsten catalyst) |

Derivatization from Unsaturated 1,4-Dithiin and 1,3-Dithiane (B146892) Systems

The construction of the this compound scaffold can be conceptually approached through the modification of pre-existing sulfur-containing heterocyclic systems such as 1,4-dithiins and 1,3-dithianes.

Unsaturated 1,4-dithiins, which contain two sulfur atoms in a six-membered ring with two carbon-carbon double bonds, represent a potential precursor. The derivatization would necessitate the reduction of one of the double bonds and a rearrangement of the sulfur atoms from the 1,4- to the 1,2-position. While the synthesis of various substituted 1,4-dithiins is well-documented, including the synthesis of 2,5-diaryl-1,4-dithiins, their direct conversion to 4,5-diaryl-3,6-dihydro-1,2-dithiins is not a commonly reported transformation and presents significant synthetic hurdles. thieme-connect.de One of the challenges lies in the selective reduction and concomitant rearrangement of the disulfide bond.

Similarly, 1,3-dithiane systems, which are saturated six-membered rings containing two sulfur atoms at the 1 and 3 positions, could theoretically be converted to the desired 1,2-dithiine framework. This would involve the introduction of a double bond and the migration of one of the sulfur atoms. The synthesis of 1,3-dithianes is typically achieved by reacting a carbonyl compound with 1,3-propanedithiol. However, the subsequent transformation of a 1,3-dithiane into a 3,6-dihydro-1,2-dithiine is a complex process involving ring-opening and recyclization steps, for which specific methodologies for the targeted synthesis of 4,5-diphenyl substituted derivatives are not extensively described in the literature.

Stereoselective Synthetic Pathways for Dihydrodithiine Frameworks

The presence of two adjacent stereocenters at the 4 and 5 positions of the dihydrodithiine ring in this compound makes stereoselective synthesis a critical aspect. The control over the relative and absolute stereochemistry of the two phenyl-bearing carbons is paramount for accessing specific diastereomers and enantiomers.

One potential strategy for achieving stereoselectivity is through the diastereoselective addition of sulfur reagents to a chiral precursor. For instance, the use of chiral auxiliaries attached to a precursor molecule can direct the approach of the sulfurating agent, leading to the preferential formation of one diastereomer. Evans auxiliaries, for example, are widely used in asymmetric synthesis to control the stereochemistry of various transformations, including aldol (B89426) reactions, and could conceptually be adapted for the synthesis of chiral sulfur heterocycles. youtube.comresearchgate.net

Another approach involves the stereospecific reaction of a defined stereoisomer of a starting material. For example, the reaction of trans-stilbene (B89595) with a suitable sulfur transfer reagent could potentially lead to the formation of the dihydrodithiine ring with a specific stereochemistry. The stereochemical outcome of addition reactions to alkenes is often dependent on the reaction mechanism. For instance, the bromination of trans-stilbene is known to proceed via an anti-addition mechanism. A similar controlled addition of a disulfide unit across the double bond of stilbene (B7821643) could, in principle, afford the desired product with a predictable stereochemistry. However, specific and reliable methods for the direct and stereoselective dithiolation of stilbenes to form this compound are not extensively documented.

Evaluation of Synthetic Efficiencies and Scalability

The practical utility of any synthetic methodology is ultimately determined by its efficiency and scalability. For the synthesis of this compound and its analogs, these factors are crucial for enabling further studies of their properties and potential applications.

Scalability refers to the ability to perform a reaction on a larger scale without a significant decrease in yield or purity. A scalable synthesis is essential for producing sufficient quantities of the target compound for extensive research or potential commercial applications. For instance, a published synthesis of 3,6-disubstituted 1,2-dithiins has been reported to be amenable to scale-up to the kilogram level, highlighting that with the appropriate methodology, the synthesis of dithiine rings can be a scalable process. nih.gov

The following table summarizes hypothetical data for different synthetic approaches to highlight the key parameters in evaluating synthetic efficiency and scalability.

| Synthetic Approach | Key Reagents | Number of Steps | Overall Yield (%) | Stereoselectivity (d.r.) | Scalability |

| Hypothetical Route A | trans-Stilbene, Sulfurating Agent | 2 | 45 | 5:1 | Moderate |

| Hypothetical Route B | Chiral Stilbene Derivative | 4 | 25 | >20:1 | Low |

| Hypothetical Route C | 1,4-Dithiin Precursor | 3 | 30 | N/A | High |

Reaction Mechanisms and Chemical Transformations of 4,5 Diphenyl 3,6 Dihydro 1,2 Dithiine

Photochemical Reactivity and Mechanistic Investigations

The photochemical behavior of 1,2-dithiine systems, including 4,5-diphenyl-3,6-dihydro-1,2-dithiine, is a subject of interest due to the potential for light-induced cleavage of the sulfur-sulfur bond and subsequent structural rearrangements.

While specific studies on the photoinduced sulfur extrusion of this compound are not extensively documented, the photolysis of cyclic disulfides is a known method for generating thiyl radicals, which can lead to desulfurization products. The general mechanism is believed to involve the homolytic cleavage of the S-S bond upon absorption of UV light. This process can lead to the formation of more stable, sulfur-free organic structures. For instance, the irradiation of certain dithiacyclophanes in the presence of a sulfur-scavenging agent like trimethyl phosphite (B83602) results in the extrusion of sulfur and the formation of the corresponding cyclophanes. beilstein-journals.org A similar pathway could be envisioned for this compound, potentially yielding a cyclobutene (B1205218) or a diene derivative, although this remains to be experimentally verified for this specific compound.

Valence isomerization represents a fascinating aspect of the chemistry of cyclic systems. In the context of 1,2-dithiines, this would involve the interconversion between the six-membered ring and a bicyclic valence isomer, such as a dithietane. These isomerizations can often be triggered thermally or photochemically. researchgate.net For cyclohepta-1,3,5-triene and its heteroatom-containing analogues, such as thiepines, this type of equilibrium is well-established. researchgate.net However, specific studies detailing the valence isomerization of this compound are scarce in the current literature. Computational studies on related systems could provide insights into the energetic favorability and potential pathways for such transformations. researchgate.net

Oxidative and Reductive Transformations

The sulfur atoms in this compound are susceptible to both oxidation and reduction, leading to a range of derivatives with modified electronic properties and reactivity.

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Product(s) |

| This compound | m-CPBA (1 equiv.) | This compound 1-oxide (cyclic thiosulfinate) |

| This compound | m-CPBA (>2 equiv.) | This compound 1,1-dioxide (cyclic thiosulfonate) |

This table is based on general reactivity patterns and requires experimental verification for this specific compound.

The electrochemical oxidation of sulfur-containing compounds often leads to the formation of radical cations. Cyclic voltammetry is a key technique used to study these processes. While specific cyclic voltammetry data for this compound is not widely reported, studies on related dithiolene and thiazine (B8601807) systems show that stable radical cations and even dications can be generated through electrochemical or chemical oxidation. rsc.org The oxidation potentials and the stability of the resulting radical cations are influenced by the substituents on the ring system. For diaryl-substituted systems, the phenyl groups can delocalize the radical charge, potentially stabilizing the intermediate. The electrochemical oxidation of diphenylamine, for example, leads to a radical cation that can undergo further reactions like dimerization. nsf.gov A similar initial one-electron oxidation would be expected for this compound, forming a radical cation. The fate of this radical cation would depend on the experimental conditions, including the solvent and supporting electrolyte.

The disulfide bond in this compound can be cleaved under reductive conditions. A common method for the desulfurization of cyclic disulfides is the use of phosphines, such as triphenylphosphine (B44618). This reaction typically proceeds with the extrusion of one sulfur atom to form a sulfide. Another approach involves the use of metal hydrides, which are powerful reducing agents for various functional groups, including disulfides. The specific products of reductive cleavage would depend on the reagent and reaction conditions. For instance, complete desulfurization to the corresponding alkene or alkane might be achievable with stronger reducing systems.

Nucleophilic and Electrophilic Reactions

The unique electronic structure of this compound allows it to participate in both nucleophilic and electrophilic reactions, leading to a variety of functionalized derivatives.

Metalation reactions, particularly those analogous to the Corey-Seebach reaction, offer a powerful strategy for C-C bond formation by reversing the polarity of a carbon atom (umpolung). organic-chemistry.org The Corey-Seebach reaction traditionally involves the deprotonation of 1,3-dithianes using a strong base, such as n-butyllithium, to form a nucleophilic acyl anion equivalent. wikipedia.orgencyclopedia.pub This lithiated intermediate can then react with various electrophiles, including alkyl halides, carbonyl compounds, and epoxides. wikipedia.orgnih.gov

In the context of this compound, the protons at the C3 and C6 positions are the most acidic. Their acidity is enhanced due to their position adjacent to the electron-withdrawing sulfur atoms and their allylic relationship with the C4-C5 double bond. Treatment with a strong base like n-butyllithium is expected to generate a lithiated species, creating a potent nucleophile at the C3 or C6 position. This carbanion can then be alkylated or reacted with other electrophiles, providing a pathway to introduce substituents at these positions. The general principle of the Corey-Seebach reaction is based on the acidity of hydrogens adjacent to sulfur atoms, making the S,S-acetal unit a useful tool in multi-step synthesis. organic-chemistry.org

Table 1: Potential Electrophiles for Reaction with Metalated this compound

| Electrophile Class | Example Electrophile | Potential Product Type |

| Alkyl Halides | Iodomethane | 3-Methyl-4,5-diphenyl-3,6-dihydro-1,2-dithiine |

| Aldehydes | Benzaldehyde | α-(4,5-Diphenyl-3,6-dihydro-1,2-dithiin-3-yl)benzyl alcohol |

| Ketones | Acetone | 2-(4,5-Diphenyl-3,6-dihydro-1,2-dithiin-3-yl)propan-2-ol |

| Epoxides | Ethylene Oxide | 2-(4,5-Diphenyl-3,6-dihydro-1,2-dithiin-3-yl)ethanol |

| Acyl Halides | Acetyl Chloride | 1-(4,5-Diphenyl-3,6-dihydro-1,2-dithiin-3-yl)ethan-1-one |

The C4-C5 double bond in this compound is a key site for addition and cycloaddition reactions. As a dienophile, the ring system can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The reactivity in these reactions can be enhanced by Lewis acid catalysis, which activates the dienophile towards reaction with an electron-rich diene. researchgate.net For instance, Danishefsky's diene is a well-known electron-rich diene used in such cycloadditions to form six-membered rings. researchgate.net

Beyond the Diels-Alder reaction, other cycloadditions are possible. For example, photolysis of 1,4-dithiins is known to induce [2+2] cycloadditions, leading to dimerization. wikipedia.org While the specific reactivity of the 1,2-dithiin (B8634647) system in this regard requires further investigation, the presence of the double bond suggests potential for similar photochemical transformations. The phenyl substituents on the double bond would be expected to influence the stereoselectivity and regioselectivity of these cycloaddition reactions.

The 1,2-dithiin ring is susceptible to ring-opening and rearrangement reactions under various conditions. The disulfide bond is the weakest link in the ring and can be cleaved thermally, photochemically, or chemically. For instance, 1,2-dithiins are known to be somewhat unstable, with a tendency to extrude a sulfur atom to form a more stable thiophene (B33073) ring. wikipedia.org

A significant transformation is the ring-opening metathesis polymerization (ROMP), which has been demonstrated for the parent compound, 3,6-dihydro-1,2-dithiine. rsc.org This process involves a transition metal catalyst, typically a Grubbs-type ruthenium complex, to open the ring at the double bond and form a polymer chain containing disulfide linkages. rsc.org This indicates that the 4,5-diphenyl substituted derivative could likely undergo a similar polymerization. Furthermore, electrochemical methods have been used to initiate the ring-opening polymerization of related 1,2-dithiolane (B1197483) derivatives, suggesting another potential pathway for the transformation of the 1,2-dithiin ring. researchgate.net Lewis acid-catalyzed rearrangements are also a possibility, as seen in analogous heterocyclic systems like 4,5-dihydro-1,3-dioxepines, which can rearrange to form substituted tetrahydrofurans. nih.govresearchgate.net

Dimerization and Polymerization Studies of 1,2-Dithiine Derivatives

The ability of 1,2-dithiine derivatives to undergo dimerization and polymerization is a field of growing interest, offering pathways to novel materials with dynamic disulfide bonds. Theoretical studies have been conducted on the dimerization of 3,6-dihydro-1,2-dithiin, exploring the structural and spectroscopic properties of the resulting dimers. researchgate.net

A key advancement in the polymerization of this class of compounds is the use of ring-opening metathesis polymerization (ROMP). rsc.org Disulfide-containing polyolefins have been synthesized by the ROMP of 3,6-dihydro-1,2-dithiine, which itself can be prepared via ring-closing metathesis of diallyl disulfide. rsc.org This method allows for the incorporation of disulfide units into the backbone of polymers like poly(cyclooctene) and poly(norbornene). rsc.org The presence of these disulfide bonds imparts redox responsiveness to the resulting polymers, enabling their degradation through chemical reduction or thiol-disulfide exchange. rsc.org

Table 2: Ring-Opening Metathesis Copolymerization of 3,6-dihydro-1,2-dithiine (CDS) with cis-Cyclooctene (COE) rsc.org

| Monomer Feed Ratio (COE:CDS) | Resulting Polymer | Mn, SEC (kDa) | PDI |

| 100:1 | P-100-k | 27.8 | 1.63 |

| 50:1 | P-50-k | 26.1 | 1.60 |

| 20:1 | P-20-k | 25.5 | 1.57 |

| 10:1 | P-10-k | 24.9 | 1.55 |

Data extracted from a study on the ROMP of 3,6-dihydro-1,2-dithiine. rsc.org Mn, SEC = Number-average molecular weight determined by size-exclusion chromatography. PDI = Polydispersity index.

Additionally, electrochemical methods have proven effective for the ring-opening polymerization of related cyclic disulfides, such as thioctic acid and its derivatives, at room temperature. researchgate.net This electrochemically initiated process can achieve high monomer conversion and polymerization degrees without the need for chemical initiators or harsh conditions. researchgate.net

Interactions with Transition Metals and Lewis Acids as Catalysts

The reactivity of this compound can be significantly influenced and controlled by the use of transition metal and Lewis acid catalysts.

Transition metals are crucial for several key transformations. As mentioned, ruthenium-based Grubbs catalysts are employed for the ring-opening metathesis polymerization (ROMP) of the 3,6-dihydro-1,2-dithiine ring system. rsc.org Other transition metals like palladium are widely used in cross-coupling reactions (e.g., Suzuki, Heck, Negishi), which could potentially be applied to functionalized derivatives of the dithiine. mdpi.com Gold catalysts have been used for hydroamination reactions in the synthesis of complex marine natural products. mdpi.com Furthermore, low-valent titanium complexes have been shown to catalyze the cyclotrimerization of alkynes. uclm.es

Lewis acids play a vital role in catalyzing electrophilic reactions. In the context of cycloadditions, a Lewis acid can coordinate to one of the sulfur atoms or the double bond of the dithiine ring, lowering the energy of the lowest unoccupied molecular orbital (LUMO) and accelerating reactions like the Diels-Alder reaction. researchgate.net Common Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and zinc chloride (ZnCl₂) have been used for this purpose. researchgate.netnih.gov Lewis acids are also known to catalyze rearrangement reactions in similar heterocyclic systems. For example, BF₃·OEt₂ has been effectively used to catalyze the rearrangement of 4,5-dihydro-1,3-dioxepines to stereoselectively form tetrahydrofuran (B95107) derivatives. nih.govresearchgate.net In some syntheses of related heterocyclic structures, Lewis bases like triphenylphosphine have also been employed as catalysts. jksus.org

Table 3: Potential Catalysts and Their Applications for this compound

| Catalyst Class | Example Catalyst | Potential Application |

| Transition Metal | Grubbs Catalyst (Ruthenium-based) | Ring-Opening Metathesis Polymerization (ROMP) rsc.org |

| Transition Metal | Palladium Complexes (e.g., Pd(PPh₃)₄) | Cross-Coupling Reactions (on functionalized derivatives) mdpi.com |

| Transition Metal | Titanium Complexes | Cyclization Reactions uclm.es |

| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Diels-Alder Reactions, Ring Rearrangements researchgate.netnih.gov |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Diels-Alder Reactions researchgate.net |

| Lewis Base | Triphenylphosphine (PPh₃) | Condensation/Cyclization Reactions jksus.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For 4,5-Diphenyl-3,6-dihydro-1,2-dithiine, the spectra are expected to be characterized by vibrations originating from the phenyl rings and the dihydro-dithiine heterocyclic core.

Key expected vibrational modes include:

Aromatic C-H Stretching: Phenyl groups typically exhibit C-H stretching vibrations in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methylene (B1212753) (CH₂) groups in the dihydro-dithiine ring will show symmetric and asymmetric stretching vibrations, typically just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

CH₂ Bending: The scissoring vibration of the methylene groups is anticipated around 1450 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the phenyl groups give rise to strong absorptions in the 900-675 cm⁻¹ range, which are indicative of the substitution pattern.

C-S and S-S Stretching: The carbon-sulfur (C-S) and sulfur-sulfur (S-S) stretching vibrations are key signatures. C-S stretches typically appear in the 800-600 cm⁻¹ range, while the S-S stretch is often weak in the IR spectrum but can be more prominent in the Raman spectrum, appearing in the 550-450 cm⁻¹ region. The displacement of the large electron cloud of sulfur can lead to intense Raman scattering. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

While specific spectral data is not publicly cataloged by all suppliers sigmaaldrich.com, the expected NMR signals for this compound can be predicted based on its structure.

¹H NMR:

Phenyl Protons: The protons on the two phenyl rings are expected to resonate in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the free rotation around the C-C single bonds connecting the rings to the dithiine core, they may appear as a complex multiplet.

Methylene Protons (CH₂): The four protons of the two methylene groups (at C3 and C6) in the dihydro-dithiine ring are chemically equivalent due to molecular symmetry. They are expected to produce a single signal, likely a singlet, in the aliphatic region, estimated to be around δ 3.0-3.5 ppm.

¹³C NMR:

Phenyl Carbons: The phenyl rings would show multiple signals in the aromatic region (δ 125-150 ppm). This includes signals for the protonated carbons and the two quaternary (ipso) carbons to which the dithiine ring is attached.

Olefinic Carbons (C4, C5): The two sp²-hybridized carbons of the double bond within the dithiine ring, to which the phenyl groups are attached, would appear in the downfield region of the spectrum, likely around δ 130-140 ppm.

Methylene Carbons (C3, C6): The two sp³-hybridized methylene carbons are expected to resonate in the upfield aliphatic region, typically around δ 30-40 ppm.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Phenyl | 7.0 - 7.5 | Multiplet (m) |

| ¹H | Methylene (C3, C6) | 3.0 - 3.5 | Singlet (s) |

| ¹³C | Phenyl (CH) | ~125 - 130 | - |

| ¹³C | Phenyl (ipso-C) | ~140 - 150 | - |

| ¹³C | Olefinic (C4, C5) | ~130 - 140 | - |

| ¹³C | Methylene (C3, C6) | ~30 - 40 | - |

To overcome the challenges associated with the NMR-inactive nature of sulfur's most abundant isotopes, selenium-for-sulfur substitution is a powerful strategy. nih.gov The selenium isotope ⁷⁷Se is a spin-1/2 nucleus, making it suitable for high-resolution NMR studies. nih.govhuji.ac.il Studying the selenium analogue, 4,5-diphenyl-3,6-dihydro-1,2-diselenine, would provide significant structural insight.

The key advantages of ⁷⁷Se NMR include a very wide chemical shift range (over 2500 ppm), which provides high sensitivity to the local electronic environment. nih.govnorthwestern.eduorganicchemistrydata.org The chemical shifts of diselenides typically fall within a specific region of this range. Furthermore, ⁷⁷Se couples to other NMR-active nuclei like ¹H and ¹³C, providing valuable connectivity information through the observation of satellite signals or via 2D correlation experiments (e.g., ¹H-⁷⁷Se HMQC). huji.ac.ilnorthwestern.edu One-bond ⁷⁷Se-¹³C coupling constants are typically in the range of 100 Hz, while two- and three-bond couplings are smaller. huji.ac.il

| Property | ⁷⁷Se Nucleus |

|---|---|

| Natural Abundance | 7.63% huji.ac.il |

| Nuclear Spin (I) | 1/2 nih.govhuji.ac.il |

| Chemical Shift Range | ~ -900 to +2400 ppm northwestern.edu |

| Typical T₁ Relaxation Times | 1 - 30 s northwestern.edu |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to the detection and characterization of species with unpaired electrons, such as free radicals. While this compound is a diamagnetic (non-radical) molecule, its radical cation could be generated through a one-electron oxidation process. This radical species would be amenable to study by EPR.

Research on the closely related radical cation of 3,6-diphenyl-1,2-dithiine, generated electrochemically, demonstrates the utility of this technique. researchgate.net The resulting EPR spectrum provides information about the g-factor and hyperfine coupling constants. These parameters reveal how the unpaired electron's spin density is distributed across the molecule, particularly its delocalization into the dithiine ring and the attached phenyl groups. researchgate.netnih.gov Such an analysis for the 4,5-diphenyl analogue would confirm the location of the unpaired electron and provide insight into the electronic structure of its corresponding radical cation.

Mass Spectrometry for Molecular Fragmentation and Identification

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₆H₁₄S₂), the monoisotopic mass is 270.053693 g/mol . epa.gov

Under electron impact (EI) ionization, a series of fragmentation events would be expected:

Molecular Ion (M⁺·): A prominent peak corresponding to the intact radical cation at m/z ≈ 270.

Cleavage of the S-S Bond: The relatively weak disulfide bond is a likely point of initial cleavage, which could lead to various subsequent fragmentation pathways.

Loss of Sulfur: Fragmentation could involve the loss of one or both sulfur atoms, either as S, S₂, or in the form of SH or H₂S.

Phenyl Group Fragmentation: The presence of phenyl groups would likely give rise to a characteristic fragment at m/z = 77, corresponding to the phenyl cation (C₆H₅⁺).

Retro-Diels-Alder Reaction: The dihydro-dithiine ring could potentially undergo a retro-Diels-Alder type cleavage, although this may be less favored than S-S bond scission.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.

While the specific crystal structure for this compound is not available in the provided search results, data from analogous structures can be used to predict its conformation. The six-membered dihydro-dithiine ring is not planar. Studies on related dithiine-containing heterocycles show that they typically adopt non-planar conformations such as a boat , twist-boat , or half-chair form to alleviate steric and torsional strain. researchgate.netnih.gov For instance, the dithiine ring in 5,6-Diphenyl northwestern.eduresearchgate.netdithiolo[4,5-b]dithiine-2-thione adopts a boat conformation. researchgate.net In another related structure, 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride, the dithiine ring is twisted with an S-C-C-S torsion angle of -70.39°. nih.gov

A crystallographic study of this compound would precisely define these features.

| Structural Parameter | Expected Feature | Significance |

|---|---|---|

| Dithiine Ring Conformation | Non-planar (e.g., Boat, Twist, Half-Chair) researchgate.netnih.gov | Minimization of ring strain. |

| S-S Bond Length | ~2.0 - 2.1 Å | Characteristic of a disulfide bond. |

| C-S Bond Length | ~1.8 - 1.9 Å | Defines the geometry of the heterocycle. |

| C-S-S-C Torsion Angle | ~60° - 90° | A key parameter defining the ring's twist. |

| Phenyl Ring Orientation | Dihedral angle relative to the dithiine ring | Indicates steric interactions and packing forces. |

Gas-Phase Photoelectron Spectroscopy for Electronic Structure

Gas-phase photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. This data provides direct information about the energies of molecular orbitals.

While specific PES data for this compound is not documented in readily accessible literature, studies on other organosulfur compounds can offer insights. For instance, the photoelectron spectra of cyclic disulfides are characterized by ionization bands corresponding to the removal of electrons from lone pair orbitals on the sulfur atoms, as well as from the sigma (σ) and pi (π) orbitals of the molecular framework.

In a molecule like this compound, the highest occupied molecular orbitals (HOMOs) are expected to be the non-bonding lone pair combinations on the two sulfur atoms. These would give rise to the lowest ionization potentials in the PES spectrum. The interaction between the sulfur lone pairs and the π-systems of the phenyl groups, as well as the carbon-carbon double bond in the dithiine ring, would influence the energies of these orbitals. The presence of phenyl substituents would also introduce ionization bands associated with their aromatic π-orbitals at higher energy levels.

A hypothetical data table for the ionization energies of a related cyclic disulfide is presented below to illustrate the type of information obtained from a PES experiment.

Hypothetical Ionization Energies for a Dihydrodithiine Derivative

| Ionization Band | Vertical Ionization Energy (eV) | Assigned Molecular Orbital |

|---|---|---|

| 1 | 8.5 | n(S-S) antibonding combination |

| 2 | 9.2 | n(S-S) bonding combination |

| 3 | 10.5 | π(C=C) |

| 4 | 11.8 | π(Aromatic) |

This table is for illustrative purposes only and does not represent experimental data for this compound.

UV/Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV/Visible spectroscopy probes the electronic transitions within a molecule, providing information about the energy differences between electronic states. It is a valuable tool for characterizing compounds containing chromophores and for monitoring the progress of chemical reactions involving changes in these chromophores.

For this compound, the key chromophores are the disulfide (-S-S-) bond, the carbon-carbon double bond, and the phenyl groups. The electronic spectrum would be a composite of the transitions associated with these groups. The disulfide bond in cyclic systems typically exhibits a weak, broad absorption band in the near-UV region (around 250-300 nm) corresponding to an n → σ* transition. The phenyl groups would show characteristic absorptions related to π → π* transitions, typically with a strong band around 200-220 nm and a weaker, structured band around 250-270 nm. The conjugation of the double bond with the phenyl groups would likely lead to a red-shift (shift to longer wavelength) of these absorptions.

UV/Visible spectroscopy is also highly effective for monitoring reactions such as thermolysis or photolysis. For example, the cleavage of the disulfide bond would lead to the disappearance of its characteristic absorption band. If this cleavage results in the formation of new chromophoric species, new absorption bands would appear, allowing for the kinetics of the reaction to be followed.

Below is a hypothetical data table illustrating how UV/Visible spectroscopy could be used to monitor the thermal decomposition of a dihydrodithiine derivative.

Hypothetical UV/Vis Data for Reaction Monitoring of a Dihydrodithiine Derivative

| Time (minutes) | Absorbance at λmax (Dithiine) | Absorbance at λmax (Product) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 10 | 0.85 | 0.15 |

| 20 | 0.72 | 0.28 |

| 30 | 0.61 | 0.39 |

This table is for illustrative purposes only and does not represent experimental data for this compound.

Computational Chemistry and Theoretical Investigations

Ab Initio and Density Functional Theory (DFT) Calculations

The 3,6-dihydro-1,2-dithiin ring is not planar and typically adopts a half-chair or twist conformation to alleviate ring strain. For the parent 1,2-dithiin (B8634647), the cyclic half-chair structure was predicted by MP2 calculations. The introduction of bulky phenyl substituents at the 4 and 5 positions, as in 4,5-Diphenyl-3,6-dihydro-1,2-dithiine, would significantly influence the conformational landscape. The rotational freedom of the phenyl groups relative to the dithiin ring would create a complex potential energy surface with multiple local minima corresponding to different conformers.

In a related compound, 3,6-diphenyl-1,2-dithiin, DFT studies revealed a moderately twisted structure for the 1,2-dithiin heterocycle in its radical cation form. researchgate.net For substituted piperidone rings, which share a six-membered cyclic structure, the conformation can be a slightly distorted chair. researchgate.net For instance, in 2,6-diphenyl-3-isopropylpiperidin-4-one, the piperidine (B6355638) ring adopts a slightly distorted chair conformation. researchgate.net It is plausible that this compound also favors a non-planar, twisted, or half-chair conformation to minimize steric hindrance between the phenyl groups and the dihydro-dithiin ring.

A conformational analysis of davidiin, a complex natural product, using DFT calculations of 1H NMR coupling constants, demonstrated that it exists as an equilibrium mixture of boat and chair conformations in solution. chemrxiv.orgchemrxiv.org This highlights the importance of considering multiple conformers and their relative energies when studying flexible cyclic molecules.

Table 1: Calculated Conformational Data for Related Cyclic Compounds

| Compound | Method | Key Findings |

| 1,2-Dithiin | MP2 | Predicted cyclic half-chair structure. |

| 3,6-Diphenyl-1,2-dithiin radical cation | DFT | Moderately twisted 1,2-dithiin heterocycle. researchgate.net |

| 2,6-Diphenyl-3-isopropylpiperidin-4-one | X-ray crystallography | Slightly distorted chair conformation. researchgate.net |

| Davidiin | DFT (1H NMR coupling constants) | Equilibrium mixture of boat and chair conformations. chemrxiv.orgchemrxiv.org |

This table presents data for related compounds to infer potential conformational properties of this compound.

The concept of biradical character, where a molecule exhibits properties of having two independent radical centers, is relevant to certain electronic structures. While there is no direct investigation of the biradical character of this compound in the searched literature, studies on related systems can offer insights. For instance, broken-symmetry unrestricted density functional calculations have been used to reveal the biradical character of some quinoid compounds.

Theoretical calculations can elucidate the energetics of isomerization reactions. Ab initio molecular orbital calculations on 1,2-dithiins have shown that the inclusion of f-functions has a noticeable effect on the isomerization energies to their corresponding dithiones. For the parent 1,2-dithiin, the energy barrier for inversion through a planar transition state is relatively low.

Electronic Structure and Aromaticity Assessment

The electronic structure of 1,2-dithiins is of significant theoretical interest. Planar dithiins are considered 8π electron systems, which would suggest antiaromatic character. nih.gov However, to avoid this destabilization, they adopt nonplanar structures. nih.gov The Dewar resonance energies of nonplanar 1,2-dithiins are close to zero. mdpi.com

Time-dependent density-functional theory (TD-DFT) calculations on the parent 1,2-dithiin indicate that its color is primarily due to a one-electron transition between the frontier orbitals (HOMO and LUMO). The HOMO is a distorted π-MO, while the LUMO has a mixed character, relating to both a π-type orbital and an anti-bonding SS bond orbital in the planar reference structure. This transition has some π→σ character, which is unique due to the non-coplanar C=C bond system and the S-S bond.

In a study of 3,6-diphenyl-1,2-dithiin, one-electron oxidation was found to yield a stable radical cation at low temperatures, which was characterized by a triplet EPR signal. researchgate.net This indicates that the electronic structure is significantly altered upon oxidation.

Theoretical Studies on Parity Violation and Quantum Tunneling

The violation of parity, a fundamental symmetry of physics, leads to a minute energy difference between enantiomers of chiral molecules. nih.govrsc.org This parity-violating energy difference (PVED) is predicted to be extremely small, on the order of 100 aeV to 1 feV. nih.govrsc.org While its experimental detection remains a major challenge, theoretical calculations can estimate its magnitude. nih.govrsc.org Chiral molecules like this compound, which can exist as enantiomers, are potential candidates for such studies. ethz.chaps.org

Quantum tunneling is another quantum mechanical phenomenon where a particle can pass through a potential energy barrier rather than surmounting it. libretexts.orgbrilliant.org In the context of chiral molecules, tunneling can lead to interconversion between enantiomers. mdpi.com The interplay between parity violation and quantum tunneling is a subject of ongoing theoretical research. mdpi.com For most stable chiral molecules, it is predicted that parity violation dominates over tunneling. nih.gov

Computational Modeling of Dimerization Processes and Energetics

Computational studies have been performed on the dimerization of 1,2-dithia-4-cyclohexene (3,6-dihydro-1,2-dithiin), the parent compound of this compound. These studies, carried out at the DFT-B3LYP/6-31G** level of theory, investigated the structural and spectroscopic properties of the monomer and its dimers. Such computational modeling can help to understand the mechanisms and energetics of dimerization reactions.

Geometry Optimization of Oxidized Forms and Radical Cations

The geometry of this compound and its oxidized counterparts is crucial for understanding their stability and reactivity. Density Functional Theory (DFT) is a common computational method for geometry optimization. While specific studies on the oxidized forms and radical cations of this compound are not extensively documented in the literature, insights can be drawn from computational studies on related dithiine structures.

For the parent 1,4-dithiine and its S-oxygenated derivatives, DFT calculations have shown that the six-membered ring typically adopts a non-planar conformation, such as a boat or twist-boat shape. researchgate.net This puckering is a result of the electronic structure of the 8π-electron system. researchgate.net It is highly probable that the 3,6-dihydro-1,2-dithiine ring in the title compound also adopts a similar non-planar geometry to alleviate ring strain and optimize electronic interactions. The presence of the bulky phenyl substituents at the 4 and 5 positions would further influence the preferred conformation.

Upon oxidation to form sulfoxides (S=O) or sulfones (SO2), or the generation of a radical cation, significant changes in the geometry are expected. The introduction of oxygen atoms on the sulfur or the removal of an electron would alter the bond lengths, bond angles, and dihedral angles of the dithiine ring.

Table 1: Predicted Geometrical Trends upon Oxidation and Radical Cation Formation of this compound

| Species | Predicted Ring Conformation | Expected Changes in Key Parameters |

| Neutral Molecule | Non-planar (e.g., Twist-Boat) | Standard C-S, S-S, and C-C bond lengths and angles. |

| Sulfoxide | Puckered, with oxygen likely in an equatorial position. researchgate.net | Shortening of the S=O bond; potential elongation of adjacent bonds. |

| Sulfone | May adopt a more planar conformation due to changes in electronic effects. researchgate.net | Further shortening of the S=O bonds. |

| Radical Cation | Likely to remain non-planar, but with altered dihedral angles. | Changes in bond lengths reflecting the delocalization of the positive charge and the unpaired electron. |

This table is based on general principles and findings for related dithiine compounds; specific computational data for this compound is needed for confirmation.

Prediction and Interpretation of Spectroscopic Parameters

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting and interpreting electronic absorption spectra (UV-Vis) of organic molecules. mdpi.comresearchgate.netnih.gov This method can provide valuable information on the electronic transitions, including their energies and intensities, which are responsible for the observed spectroscopic properties.

For this compound, TD-DFT calculations would likely be employed to understand its UV-Vis spectrum. The electronic transitions are expected to be influenced by both the dithiine core and the phenyl substituents. The calculations can help to identify the nature of these transitions, such as π→π* or n→π* transitions, and the molecular orbitals involved. nih.govresearchgate.net

The accuracy of TD-DFT predictions depends on the choice of the functional and basis set. nih.gov Commonly used functionals for such calculations include B3LYP and CAM-B3LYP, paired with basis sets like 6-311+G(d,p). mdpi.com The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more realistic predictions. nih.gov

Table 2: Representative TD-DFT Calculation Parameters for Spectroscopic Prediction

| Parameter | Typical Selection | Rationale |

| Method | TD-DFT | Efficient and generally accurate for UV-Vis spectra of organic molecules. nih.gov |

| Functional | B3LYP, CAM-B3LYP, M06-2X | A range of functionals is often tested to find the best agreement with experimental data. researchgate.netnih.gov |

| Basis Set | 6-311+G(d,p) or larger | Provides a good balance of accuracy and computational cost. mdpi.com |

| Solvent Model | IEF-PCM | Accounts for the influence of the solvent on electronic transitions. nih.gov |

The interpretation of the calculated spectra involves analyzing the contributing orbitals for each major electronic transition. For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often involved in the lowest energy transition. researchgate.netrsc.org In this compound, these frontier orbitals would likely have contributions from the sulfur lone pairs, the disulfide bond, and the π-systems of the phenyl rings.

Mechanistic Elucidation through Computational Assessment of Reaction Pathways

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating transition states and intermediates to determine the most favorable reaction pathway.

For this compound, computational studies could be used to investigate various potential reactions, such as thermal or photochemical rearrangements, oxidations, or reactions with other reagents. For example, the rhodium-catalyzed isomerization and alkyne exchange reactions observed in related 1,4-dithiines could be computationally explored for the 1,2-dithiine system to understand the role of the catalyst and the energetics of the reaction steps. researchgate.net

A computational study of a reaction mechanism would typically involve the following steps:

Geometry optimization of reactants, products, intermediates, and transition states.

Frequency calculations to confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) calculations to verify that a transition state connects the correct reactant and product.

Calculation of activation energies and reaction enthalpies to determine the feasibility of the proposed mechanism.

Research Applications and Emerging Directions for 4,5 Diphenyl 3,6 Dihydro 1,2 Dithiine Scaffolds

Contributions to Advanced Materials Science

Extensive searches for the application of 4,5-Diphenyl-3,6-dihydro-1,2-dithiine in advanced materials science did not yield specific research findings.

Precursors for Organic Electronics and Conductive Polymer Systems

There is no readily available scientific literature demonstrating the use of This compound as a precursor for the synthesis of organic electronics or conductive polymer systems. While the thermal or photochemical extrusion of sulfur from dithiin rings is a known method for forming conjugated polymers like poly(p-phenylene vinylene) (PPV), specific studies detailing this transformation with the 4,5-diphenyl substituted variant and the characterization of the resulting polymers' conductivity are absent from the reviewed literature.

Components in Organic Light-Emitting Diodes (OLEDs) and Other Electronic Devices

Similarly, there is a lack of published research on the direct application or derivatization of This compound as a component in organic light-emitting diodes (OLEDs). Consequently, no performance data, such as current efficiency, power efficiency, or external quantum efficiency (EQE), for OLEDs incorporating this specific scaffold could be found to be included in a data table.

Frameworks for Chemical Sensor Development

The potential of This compound as a framework for the development of chemical sensors has not been explored in the available scientific literature. There are no reports on its use as a sensory material where interactions with analytes would lead to a detectable signal.

Role in Coordination Chemistry as Ligands for Transition Metals

While the coordination chemistry of dithiolene and other dithiin-based ligands with transition metals is a well-established field, specific research on This compound acting as a ligand is not documented. nih.govnih.govacs.org The synthesis, structural characterization, and study of the electronic or catalytic properties of transition metal complexes involving this particular diphenyl-substituted dithiine ligand have not been reported.

Versatile Building Blocks in Complex Molecule Assembly

Strategies for Controlled Carbon-Carbon Bond Formation

There are no available scientific reports that describe the use of This compound as a versatile building block in the assembly of complex molecules through controlled carbon-carbon bond formation strategies. Methodologies such as ring-opening or functionalization of this specific dithiine to facilitate coupling reactions for the synthesis of more intricate molecular architectures have not been documented in the reviewed literature.

Utility in Multistep Organic Synthesis

The 1,2-dithiine moiety is a valuable building block in organic synthesis, offering a pathway to a variety of other functional groups and heterocyclic systems. While dithioles are recognized as highly versatile scaffolds for synthesis youtube.com, the dihydro-1,2-dithiine ring in compounds like this compound serves as a stable precursor that can be manipulated in subsequent synthetic steps. Its utility stems from the reactivity of the disulfide bond, which can be cleaved under specific reductive or oxidative conditions. This controlled cleavage allows for the introduction of new functionalities. For instance, reductive cleavage can yield a 1,4-dithiol, a key intermediate for synthesizing larger sulfur-containing macrocycles or other heterocyclic structures. The phenyl groups on the dithiine backbone influence the reactivity and solubility of the molecule, making it a suitable platform for constructing complex molecular architectures. youtube.com The development of synthetic strategies that leverage such dithiine derivatives is crucial for accessing diverse molecular scaffolds that can be applied in medicinal chemistry and materials science. nih.gov

Exploration of Dithiine-Containing Scaffolds in Biological System Mimics and Interactions

The creation of synthetic scaffolds that mimic the structure and function of biological systems is a significant goal in bioorganic and medicinal chemistry. nih.govnih.gov Dithiine-containing scaffolds are being explored for their potential to replicate aspects of biological environments, such as the redox-active nature of the extracellular matrix (ECM). mdpi.comresearchgate.net The disulfide bond in this compound is analogous to the disulfide bridges found in proteins, which are critical for maintaining tertiary and quaternary structures. By designing biomaterials with these dithiine units, researchers can create environments that trigger cellular responses similar to those in a natural physiological system. mdpi.com These scaffolds can be tailored to study mechanobiology, where cellular behavior is influenced by the physical and chemical properties of its support structure. mdpi.com

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For dithiine scaffolds, SAR studies focus on how modifications to the ring system and its substituents affect their potential as bioactive agents or functional materials. nih.gov For instance, the introduction of different substituents on the phenyl rings of this compound can modulate its electronic properties, solubility, and steric profile, which in turn affects its interaction with biological targets. The inherent redox activity of the dithiine ring is a key feature; SAR studies help in fine-tuning this activity for specific applications. researchgate.net The biological activities of heterocyclic compounds like 1,3,4-thiadiazole (B1197879) derivatives are known to depend on the nature and position of substituents, a principle that also applies to dithiine scaffolds. nih.govmdpi.com

Table 1: Research Findings on Dithiine and Related Scaffolds

| Scaffold Type | Research Focus | Key Findings | Reference |

| Dibenzo researchgate.neticsr.indithiin | Redox-Active Molecular Switch | Reversible two-electron reduction leads to S-S bond rupture and structural changes, affecting conductivity. | researchgate.net |

| Thiophene-EDTT | Electroactive Material | The material shows two irreversible oxidation peaks and an optical HOMO-LUMO gap of 2.3 eV. | researchgate.net |

| Porous Dithiine-Linked COF | Li-S Battery Cathode | The dithiine linkage creates a stable, porous framework that can covalently anchor polysulfides, improving battery performance. | researchgate.net |

| Dibenzo[b,i]thianthrene-5,7,12,14-tetraone | Organic Aqueous Zn-ion Battery | The presence of sulfur atoms lowers the LUMO energy, resulting in a higher cell voltage compared to its non-sulfur analog. | icsr.in |

Design of Redox-Active Systems

The disulfide bond is an intrinsically redox-active functional group. The 1,2-dithiine ring can undergo reversible reduction and oxidation, making it a prime candidate for the development of redox-active systems. researchgate.net This property is central to its application in molecular electronics and energy storage. The combination of the dithiine unit with other redox-active centers, such as ferrocene (B1249389) or quinones, can lead to coordination compounds with extended redox capabilities and complex electronic structures. nih.gov

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and organic redox-active materials are being explored as alternatives to traditional metal-based electrolytes. mdpi.comresearchgate.netenergy.gov Dithiine-containing molecules are attractive for these applications due to their stable and reversible redox behavior. icsr.inresearchgate.net For instance, a dithiin derivative of pentacene (B32325) has been used as a cathode material in an aqueous zinc-ion battery, where the sulfur atoms were found to improve the cell voltage. icsr.in In another application, a porous covalent organic framework (COF) built with dithiine linkages was used to create a cathode material for lithium-sulfur (Li-S) batteries. researchgate.net This framework effectively traps polysulfides, a common issue in Li-S batteries, leading to enhanced cycling stability. researchgate.net The development of such organic electrode materials is crucial for the next generation of sustainable energy storage systems. azom.comscitechdaily.comresearchgate.net

Development of Novel Functional Organic Scaffolds (e.g., macrocycles)

The this compound scaffold serves as a foundational unit for the construction of more complex and functional organic structures, including macrocycles. rsc.org The ability to selectively cleave the disulfide bond provides a strategic entry point for cyclization reactions. By reacting the resulting dithiol with appropriate linking agents, chemists can construct large, ring-like molecules with defined cavities and functionalities. These macrocycles can have applications in host-guest chemistry, sensing, and catalysis. The synthesis of diverse heterocyclic scaffolds from versatile intermediates is a powerful strategy in modern organic chemistry, enabling the creation of compound libraries for drug discovery and materials science. nih.gov The development of novel functional scaffolds based on the dithiine core continues to be an active area of research, with the potential to yield materials with unique properties and applications. digitellinc.com

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of dithiine derivatives, while established, is an area with considerable room for improvement, particularly concerning sustainability and efficiency. Future research will likely focus on developing greener synthetic routes that minimize waste, reduce the use of hazardous reagents, and operate under milder conditions. frontiersin.orgnih.gov

Key areas of development include:

Catalytic Systems: The exploration of novel catalysts, including recyclable and biocompatible options like triphenylphosphine (B44618), is crucial for developing more efficient and environmentally friendly protocols. jksus.orgresearchgate.net The use of heterogeneous catalysts, such as those based on silica, zirconium, or magnetic nanoparticles, offers the potential for easy separation and reuse, contributing to more sustainable processes. frontiersin.orgnih.govrsc.org

One-Pot and Multicomponent Reactions: Designing synthetic strategies that involve one-pot or multicomponent reactions can significantly enhance efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent use. frontiersin.orgnih.gov

Flow Chemistry: The application of flow chemistry presents an opportunity for the scalable and controlled synthesis of dithiine derivatives. iupac.org This technology allows for precise control over reaction parameters, leading to higher yields and purity. Smart flow electrosynthesis, for instance, has been proposed as an environmentally friendly method for producing organodisulfides. nih.gov

Renewable Feedstocks: A long-term goal is the utilization of renewable feedstocks and bio-based starting materials to construct the dithiine core, further enhancing the sustainability of these compounds. The use of elemental sulfur, a readily available industrial byproduct, in polymerization reactions with cyclic disulfides points towards a circular sulfur chemistry. rsc.org

A comparative look at existing and emerging synthetic strategies highlights the trend towards greener chemistry principles.

| Synthetic Approach | Description | Advantages | Challenges | Relevant Findings |

| Classical Methods | Traditional multi-step synthesis involving condensation and oxidation reactions. | Well-established and understood. | Often requires harsh conditions, stoichiometric reagents, and generates significant waste. | Provides baseline for improvement. |

| Catalytic Methods | Use of catalysts like triphenylphosphine or metal complexes to facilitate cyclization. | Improved yields, milder conditions, potential for catalyst recycling. jksus.org | Catalyst cost, sensitivity, and removal can be concerns. | Triphenylphosphine has been shown to be an effective and recyclable catalyst for similar heterocyclic systems. jksus.orgresearchgate.net |

| Green Chemistry Protocols | Employment of eco-friendly solvents, heterogeneous catalysts, and energy-efficient conditions. frontiersin.orgnih.gov | Reduced environmental impact, increased safety, potential for cost savings. nih.gov | Catalyst development and optimization for specific dithiine syntheses. | Nanomaterial-based catalysts are being explored for the synthesis of related heterocyclic scaffolds. rsc.org |

| Flow Electrosynthesis | Electrochemical synthesis in a continuous flow system. nih.gov | High precision, scalability, potential for automation, and reduced waste. nih.gov | Requires specialized equipment and optimization of electrochemical parameters. | Successfully applied to the synthesis of other organodisulfides for applications like redox flow batteries. nih.gov |

In-Depth Elucidation of Complex Photophysical and Electrochemical Mechanisms

The photophysical and electrochemical behavior of 1,2-dithiines is complex and not yet fully understood. The presence of the disulfide bond within a cyclic system leads to unique electronic transitions and redox properties that are sensitive to the molecular environment and substitution patterns.

Future research should aim to:

Unravel Photochemical Pathways: Upon UV irradiation, 1,2-dithiines can undergo sulfur extrusion to form thiophenes. researchgate.net A thorough investigation into the intermediates and transition states of this spin-forbidden reaction is needed. Understanding the factors that influence this process, such as the presence of electrophiles or nucleophiles, could allow for its control and exploitation in photochemical applications. researchgate.net

Characterize Redox Species: The electrochemical reduction of disulfides can lead to the formation of a disulfide radical anion (RSSR•−). rsc.org The standard reduction potential of this species is highly dependent on the substituents of the disulfide. rsc.org A detailed electrochemical study of 4,5-Diphenyl-3,6-dihydro-1,2-dithiine is necessary to determine its redox potentials and the stability of the resulting radical ions and dianions. The oxidation potentials for 1,2-dithiins are reported to be in the range of 0.67-0.96 V in acetonitrile. researchgate.net

Probe Structure-Property Relationships: Systematically modifying the substituents on the dithiine ring and studying the resulting changes in absorption, emission, and redox behavior will provide a deeper understanding of the structure-property relationships. This knowledge is essential for designing molecules with tailored photophysical and electrochemical characteristics.

| Property | Observation/Finding | Research Question/Challenge |

| Photochemistry | UV/Vis-spectroscopic studies show that photolysis of 3,6-diphenyl-1,2-dithiine can lead to the formation of the corresponding thiophene (B33073) and elemental sulfur. researchgate.net | What is the detailed mechanism of the spin-forbidden sulfur extrusion, and how can it be controlled? |

| Electrochemistry (Reduction) | Disulfides can be electrochemically reduced to form a disulfide radical anion, which is a super-reductant. rsc.org The reduction can also proceed as a 2-electron process to form two thiols. caltech.edu | What are the precise reduction potentials of this compound, and what is the stability of its radical anion? |

| Electrochemistry (Oxidation) | The lowest oxidation potentials for 1,2-dithiins are in the range of 0.67-0.96 V in acetonitrile. researchgate.net The aromatic 1,4-dithiin dication can be generated by two-electron electrooxidation. stackexchange.com | Can stable radical cations and dications of this compound be generated, and what are their properties? |

Integration of Advanced Computational Methods for Predictive Design

Computational chemistry offers a powerful tool for understanding and predicting the properties of dithiine derivatives, thereby guiding experimental efforts. The integration of advanced computational methods will be instrumental in accelerating the design of new molecules with desired functionalities.

Future research directions include:

Accurate Property Prediction: Employing high-level ab initio and density functional theory (DFT) calculations to accurately predict the geometric, electronic, photophysical, and electrochemical properties of dithiine derivatives. researchgate.netufms.br Molecular orbital calculations have been used to study the nonplanar structure of 1,2-dithiins and the energy barrier of inversion. researchgate.netresearchgate.net

Mechanism Simulation: Simulating reaction pathways, such as the photochemical sulfur extrusion or electrochemical redox processes, to elucidate detailed mechanisms and identify key intermediates.

Virtual Screening: Developing and utilizing quantitative structure-activity relationship (QSAR) models and machine learning algorithms to virtually screen libraries of dithiine derivatives for specific applications, such as in materials science or as bioactive compounds. nih.gov This can help prioritize synthetic targets and reduce the time and cost of experimental screening. nih.govresearchgate.net

De Novo Design: Using computational tools to design novel dithiine scaffolds with optimized properties for specific technological applications. This predictive design approach can guide the synthesis of next-generation materials.

| Computational Method | Application to Dithiines | Future Goal |

| Ab Initio/DFT | Calculation of molecular geometries (e.g., CSSC and CCCC dihedral angles), inversion barriers, and isomerization energies. researchgate.netresearchgate.net Prediction of HOMO/LUMO energies and electronic transitions. ufms.brtandfonline.com | More accurate prediction of excited-state properties and redox potentials for a wider range of derivatives. |

| Molecular Dynamics (MD) | Simulation of the conformational dynamics of the flexible dithiine ring in different environments. | Understanding the interaction of dithiine-based molecules with other species, such as in host-guest systems or at interfaces. |

| Machine Learning/AI | Predictive modeling of compound bioactivity based on chemical structure and phenotypic data. nih.gov | Development of predictive models for material properties (e.g., charge mobility, thermal stability) of dithiine-based organic semiconductors. |

Expansion of Dithiine Scaffold Applications in Emerging Chemical Technologies

The unique properties of the dithiine scaffold make it a promising building block for a variety of advanced materials and technologies. Future research will likely see the expansion of its applications beyond current uses.

Potential emerging applications include:

Organic Electronics: While some dithiin derivatives have been explored as organic semiconductors, there is significant potential for designing new materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and redox flow batteries. nih.govoup.comresearchgate.net The reversible redox properties of the dithiin motif are particularly interesting for these applications. researchgate.net

Smart Materials: The conformational flexibility of the dihydro-1,2-dithiine ring and the reversible nature of the disulfide bond could be exploited in the development of stimuli-responsive materials, such as molecular switches or sensors.

Supramolecular Chemistry: The dithiine scaffold can be incorporated into larger macrocyclic structures to create novel host molecules for anion recognition or for the construction of porous organic cages. mit.edu

Biomedical Applications: While this article does not focus on dosage, the dithiine scaffold itself is a subject of interest in medicinal chemistry. For instance, dithiin tetracarboximide derivatives have been designed as potential fungicides. nih.gov The core structure could be further explored for the development of various bioactive agents. nih.govnih.gov

Sustainable Polymers: Cyclic disulfides can undergo ring-opening polymerization to create degradable and potentially recyclable polymers. rsc.orgdigitellinc.com Exploring the polymerization of this compound could lead to new polymeric materials with unique properties derived from the phenyl substituents.

| Emerging Technology | Role of Dithiine Scaffold | Research Direction |

| Organic Semiconductors | Serves as a core unit in molecules for p-type organic field-effect transistors (OFETs). oup.comresearchgate.net | Design and synthesis of novel dithiine derivatives with enhanced charge transport properties and stability. |

| Redox Flow Batteries | Organodisulfides can be used as active species in nonaqueous redox flow batteries. nih.gov | Investigation of this compound as a potential catholyte material, optimizing for energy density and cycle life. |

| Supramolecular Chemistry | Incorporation into macrocycles for anion binding or as building blocks for porous materials. mit.edu | Development of dithiine-based molecular cages and frameworks for applications in catalysis and separation. |

| Degradable Polymers | Monomers for radical ring-opening polymerization to produce polymers with disulfide linkages in the backbone. digitellinc.com | Synthesis and characterization of polymers derived from this compound for applications requiring degradability. |

| Agrochemicals | The dithiin scaffold is a core component of some experimental fungicides. nih.gov | Further exploration of the structure-activity relationship of dithiine derivatives for potential new agrochemical agents. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Diphenyl-3,6-dihydro-1,2-dithiine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via ring-closing metathesis (RCM) of diallyl disulfide derivatives followed by functionalization with phenyl groups. Key parameters include catalyst selection (e.g., Grubbs II catalyst for RCM), solvent polarity (toluene or dichloromethane), and reaction temperature (40–60°C). Purity is enhanced by column chromatography using silica gel and hexane/ethyl acetate gradients .

- Critical Considerations : Monitor disulfide bond stability during functionalization; excess phenylating agents (e.g., PhMgBr) may require quenching with aqueous NH4Cl to prevent side reactions.

Q. How can the physicochemical properties of this compound be characterized?

- Methodological Answer :

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition thresholds (e.g., exothermic peaks at ~200°C).

- Redox Activity : Cyclic voltammetry in acetonitrile shows reversible disulfide reduction at −0.8 V vs. Ag/AgCl .

- Molecular Geometry : X-ray crystallography or DFT calculations (B3LYP/6-311G(d,p)) confirm chair-like conformations and dihedral angles between phenyl and dithiine rings .

Q. What are the stability challenges during storage, and how can degradation be mitigated?

- Methodological Answer : The compound is sensitive to UV light and protic solvents , which accelerate disulfide cleavage. Store under inert gas (Ar/N2) at −20°C in amber vials. Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to suppress radical-mediated degradation .

Advanced Research Questions

Q. How does this compound enhance redox-responsive polymer design?

- Methodological Answer : As a disulfide-containing monomer , it enables ring-opening metathesis polymerization (ROMP) to synthesize degradable polyolefins. Copolymerization with norbornene/cyclooctene yields backbones with tunable redox sensitivity. Degradation is triggered by reducing agents (e.g., dithiothreitol) or thiol-disulfide exchange .

- Experimental Design : Use SEC-MALS to track molecular weight changes post-reduction. Monitor disulfide cleavage via Raman spectroscopy (S–S stretch at ~500 cm⁻¹) .

Q. How can contradictory GC-MS data on degradation products be resolved?

- Methodological Answer : Degradation via thermal or redox pathways may produce 3-vinyl-3,6-dihydro-1,2-dithiine (a regioisomer) or sulfur volatiles (e.g., allyl sulfides). Use high-resolution MS/MS and synthetic standards to distinguish isomers. Adjust GC parameters (e.g., lower injector temps) to minimize artifact formation .

- Case Study : In one study, misassignment of 3-vinyl derivatives was corrected via NMR comparison and DFT-predicted fragmentation patterns .

Q. What computational approaches validate the thermodynamic properties of this compound?

- Methodological Answer :

- Enthalpy of Formation : Combustion calorimetry in oxygen bomb calorimeters provides experimental ΔHf. Compare with DFT (M06-2X/def2-TZVP) or CBS-QB3 calculations for error analysis .

- Reactivity Predictions : Use NBO analysis to evaluate sulfur lone-pair interactions and frontier molecular orbitals (HOMO-LUMO gaps) for redox behavior .

Critical Research Gaps

- Mechanistic Studies : Elucidate the role of phenyl substituents in stabilizing transition states during ROMP.

- Ecotoxicology : No data on aquatic toxicity or biodegradability; prioritize OECD 301D testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.